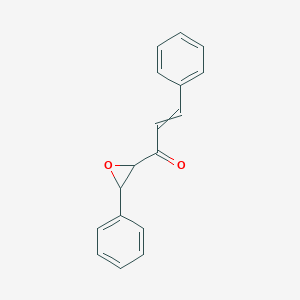
S-Phenyl phenylmethanesulfonothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Phenyl phenylmethanesulfonothioate: is an organic compound that belongs to the class of sulfonothioates It is characterized by the presence of a sulfonothioate group (-SO2S-) attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of S-Phenyl phenylmethanesulfonothioate can be achieved through several synthetic routes. One efficient method involves the reaction of silyl derivatives of carboxylic acids with benzenethiols in the presence of a catalytic amount of titanium (IV) salt. This reaction proceeds via the formation of mixed anhydrides, resulting in high yields of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. The use of titanium (IV) salts as catalysts and the optimization of reaction conditions for large-scale production are key factors in industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: S-Phenyl phenylmethanesulfonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonothioate group, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Nucleophiles such as alkoxides and amines can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Diphenyl disulfide and phenylsulfinate.
Substitution: Various substituted sulfonothioates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
S-Phenyl phenylmethanesulfonothioate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other sulfonothioate derivatives.
Biology: The compound’s potential biological activity is being explored, particularly in the context of its interactions with biological molecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of S-Phenyl phenylmethanesulfonothioate involves its interaction with molecular targets through its sulfonothioate group. The compound can undergo electron transfer reactions, leading to the formation of reactive intermediates that interact with various biological and chemical targets. The specific pathways and molecular targets involved depend on the context of its application .
Vergleich Mit ähnlichen Verbindungen
Phenylmethanesulfonothioate: Similar structure but lacks the phenyl group attached to the sulfur atom.
Diphenyl disulfide: Contains two phenyl groups attached to a disulfide bond instead of a sulfonothioate group.
Phenylsulfinate: Contains a sulfinyl group (-SO-) instead of a sulfonothioate group.
Uniqueness: Its ability to undergo specific oxidation, reduction, and substitution reactions makes it a valuable compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
37945-60-1 |
|---|---|
Molekularformel |
C13H12O2S2 |
Molekulargewicht |
264.4 g/mol |
IUPAC-Name |
phenylsulfanylsulfonylmethylbenzene |
InChI |
InChI=1S/C13H12O2S2/c14-17(15,11-12-7-3-1-4-8-12)16-13-9-5-2-6-10-13/h1-10H,11H2 |
InChI-Schlüssel |
KSIKELNNQNAGLV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CS(=O)(=O)SC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




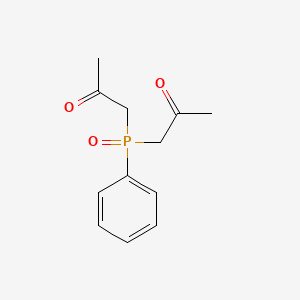
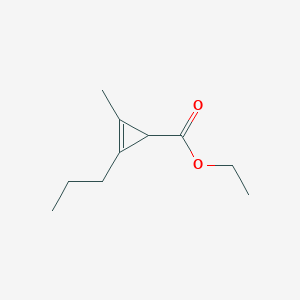
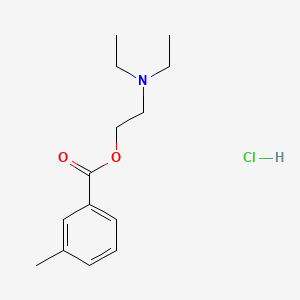
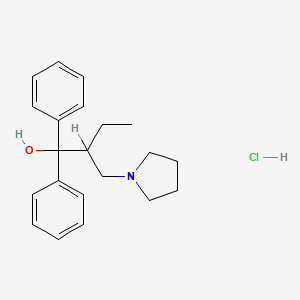

![5-chloro-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,9-tetraen-2-one](/img/structure/B14680668.png)
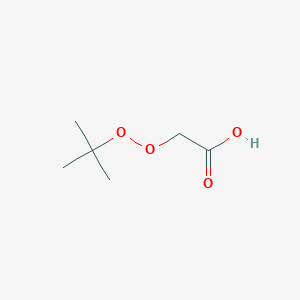
![2-[2-[2-(phenylcarbamoyloxy)ethoxy]ethoxy]ethyl N-phenylcarbamate](/img/structure/B14680701.png)

